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Abstract

Genz-112638, chemically known as eliglustat tartrate and marketed under the trade name
Cerdelga®, is a potent, specific, and orally administered inhibitor of glucosylceramide
synthase.[1][2][3][4] This document provides a comprehensive technical overview of the
discovery and development of Genz-112638, from its conceptualization as a substrate
reduction therapy for Gaucher disease to its approval as a first-line treatment. Detailed
experimental methodologies, quantitative preclinical and clinical data, and visualizations of its
mechanism of action and development pathway are presented to offer a complete resource for
researchers and professionals in drug development.

Introduction: The Rationale for Substrate Reduction
Therapy

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency
in the enzyme glucocerebrosidase.[5] This deficiency leads to the accumulation of its substrate,
glucosylceramide, within the lysosomes of macrophages, forming what are known as "Gaucher
cells."[5] The infiltration of these cells into various organs, including the spleen, liver, and bone
marrow, results in a range of clinical manifestations such as hepatosplenomegaly, anemia,
thrombocytopenia, and skeletal disease.[5][6]
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For many years, the standard of care for Gaucher disease type 1 has been enzyme
replacement therapy (ERT), which involves intravenous infusions of a recombinant form of
glucocerebrosidase.[5] While effective, the need for regular intravenous administration
prompted the search for alternative, orally available treatments. Substrate reduction therapy
(SRT) emerged as a promising alternative therapeutic strategy.[5] SRT aims to inhibit the
synthesis of glucosylceramide, thereby reducing the amount of substrate that accumulates in
the lysosomes and mitigating the downstream pathology of the disease.[5][7] Genz-112638
was developed based on this principle, targeting the enzyme glucosylceramide synthase,
which catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[1][3][8]

Discovery and Preclinical Development

The journey to discover Genz-112638 began with the exploration of inhibitors for
glucosylceramide synthase in the 1990s.[9] After licensing patents from the University of
Michigan in 2000, Genzyme Corp. further developed these initial findings.[9]

Lead Optimization and In Vitro Potency

Genz-112638 (eliglustat) is a glucosylceramide analogue that was specifically designed to
inhibit glucosylceramide synthase.[3][8] Preclinical studies demonstrated its high potency and

specificity.
Parameter Value Cell Line Reference
IC50 (GCS Inhibition) 20 nM Intact MDCK cells [1114]
IC50 (GCS Inhibition) 24 nM K562 cells [10]

Table 1: In Vitro Potency of Genz-112638

The compound showed limited or no activity against a variety of glycosidases, including
sucrase and maltase, at concentrations up to 10 yM, highlighting its specificity for
glucosylceramide synthase.[1]

Preclinical Pharmacology in Animal Models
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Preclinical studies in various animal models, including mice, rats, and dogs, were conducted to
assess the in vivo efficacy and pharmacokinetics of Genz-112638. Oral administration of the
compound led to significant, dose-related decreases in glucosylceramide content in the spleen,
kidney, and liver.[1] In rodent models, Genz-112638 was found to be rapidly metabolized, with
a half-life of 15-45 minutes.[1]

Mechanism of Action

Genz-112638 acts as a specific inhibitor of glucosylceramide synthase, the enzyme
responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose.[1][3] By
blocking this initial step in the glycosphingolipid synthesis pathway, eliglustat reduces the
production of glucosylceramide, thereby lessening its accumulation in the lysosomes of
patients with Gaucher disease.[1][11]

Glycosphingolipid Synthesis Pathway

Glucosylceramide
Synthase (GCS)

Complex
Glycosphingolipids

|

Transport to — -
Lysosome Lysosomal Degradation in Gaucher Disease
[—1 Impaired
B Aen i
Genz-112638 Inhibition lucocerebrosidase
(Eliglustat)

Click to download full resolution via product page

Caption: Mechanism of action of Genz-112638 in Gaucher disease.

Clinical Development

The clinical development of Genz-112638 encompassed a series of Phase I, Il, and Ill trials to
evaluate its safety, pharmacokinetics, and efficacy in both healthy volunteers and patients with
Gaucher disease type 1.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9029353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9029353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9029353/
https://ashpublications.org/blood/article/122/21/3468/14930/Encore-A-Randomized-Controlled-Open-Label-Non
https://pmc.ncbi.nlm.nih.gov/articles/PMC9029353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2924227/
https://www.benchchem.com/product/b597556?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Phase | Studies in Healthy Volunteers

Three Phase | studies involving 99 healthy volunteers assessed the safety, tolerability, and
pharmacokinetics of Genz-112638.[12] The studies evaluated escalating single doses (up to 20
mg/kg) and multiple doses (up to 200 mg twice daily).[12] The results showed that the drug was
well-tolerated, with mild to moderate adverse events such as nausea, dizziness, and vomiting
increasing in frequency with higher doses.[12]

Pharmacokinetic Parameters in Healthy Volunteers:

Parameter Value Note Reference

Time to Maximum

Plasma Concentration  ~2 hours - [12]
(Tmax)
Terminal Half-life ~6 hours Monophasic decline [12]

L On rate or extent of
Effect of Food Not significant ] [12]
absorption

With twice-daily
Steady State Reached at ~60 hours ) [12]
dosing

Table 2: Pharmacokinetic Profile of Genz-112638 in Healthy Volunteers

A key finding from these early studies was the influence of cytochrome P450 2D6 (CYP2D6)
metabolizer status on drug exposure, with slower metabolizers showing higher plasma
concentrations.[12] This led to the incorporation of CYP2D6 genotyping in subsequent clinical
trials and prescribing information.[13]

Phase Il Study in Gaucher Disease Type 1 Patients

A multinational, open-label, single-arm Phase Il study enrolled 26 patients with Gaucher
disease type 1 to evaluate the efficacy, safety, and pharmacokinetics of Genz-112638.[2][14]
Patients received either 50 mg or 100 mg twice daily.[2]

Key Efficacy Outcomes from the Phase Il Study (at 3 years):
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. Change after 3

Baseline
Parameter Years (Mean * % Change Reference

(Mean * SD)

SD)

Hemoglobin

11.3+1.63 +2.6 +1.39 - [6]
(g/dL)
Platelet Count

70,000 + 21,700 - +91% + 65.9% [6]
(x107M9/L)
Spleen Volume
(multiples of 16.8+95 - -61% £ 12.2% [6]
normal)
Liver Volume
(multiples of 1.7+05 - -29% + 15.8% [6]
normal)

Table 3: Long-term Efficacy Results from the Phase Il Clinical Trial

The study demonstrated clinically meaningful improvements in hematologic and visceral

parameters, and the drug was well-tolerated over the long term.[6]

Phase Ill Clinical Trials

Two pivotal Phase Il trials, ENGAGE and ENCORE, were conducted to establish the efficacy
and safety of Genz-112638 for the treatment of Gaucher disease type 1.[13]

The ENGAGE trial was a randomized, double-blind, placebo-controlled study involving 40

treatment-naive patients.[13][15] The primary endpoint was the percent change in spleen

volume after 9 months of treatment.[13]

Primary and Secondary Efficacy Outcomes from the ENGAGE Trial (at 9 months):
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Genz-

Placebo
112638 Treatment
Parameter (Mean . p-value Reference
(Mean Difference
Change)
Change)
Spleen
Volume (% -28% +2% -30% <0.0001 [13]
change)
Hemoglobin
+1.22 - - <0.0001 [16]
(g/dL)
Liver Volume
-6.6% - - 0.0072 [16]
(% change)
Platelet
Count (% +41% - - <0.0001 [16]
change)

Table 4: Efficacy Results from the ENGAGE Phase Il Clinical Trial

Long-term data from the open-label extension of the ENGAGE trial showed sustained
improvements in all clinical manifestations for up to 4.5 years.[15]

The ENCORE trial was a randomized, open-label, non-inferiority study that compared Genz-
112638 to imiglucerase (an ERT) in 159 patients who were already stabilized on ERT.[17] The
primary endpoint was the percentage of patients who remained stable after 12 months of
treatment based on a composite of spleen volume, liver volume, hemoglobin, and platelet
count.[3]

The results demonstrated that Genz-112638 was non-inferior to imiglucerase in maintaining
disease stability in this patient population.[18]

Drug Development and Approval Workflow

The development of Genz-112638 followed a structured path from initial discovery to regulatory
approval.
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Caption: The discovery and development workflow of Genz-112638.
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Genz-112638, as Cerdelga, received its first global approval from the U.S. Food and Drug
Administration (FDA) in August 2014 for the long-term treatment of adult patients with Gaucher
disease type 1.[9][19][20]

Experimental Protocols
Chemical Synthesis of Genz-112638 (Eliglustat)

A detailed synthesis of eliglustat has been described in the literature. One common route
begins with the reaction of bromoacetyl bromide with phenol, followed by cyclization with (S)-
(+)-phenylglycinol to form 5(S)-phenylmorpholin-2-one.[8] This intermediate then undergoes a
series of reactions including coupling with benzodioxane-6-carboxaldehyde, opening of the
resulting adduct with pyrrolidine, reduction, and finally coupling with an octanoic acid derivative
to yield eliglustat.[8]

Glucosylceramide Synthase Inhibition Assay

The inhibitory activity of Genz-112638 on glucosylceramide synthase can be determined using
a cell-based assay. A common method involves measuring the effect of the compound on the
cell surface levels of gangliosides GM1 and GM3, which are downstream products of
glucosylceramide, in cell lines such as K562 or B16/F10.[10]

Protocol Outline:

Cell Culture: Culture K562 or B16/F10 cells in appropriate media.

o Compound Incubation: Incubate the cells with varying concentrations of Genz-112638 (e.g.,
0.6-1000 nM) for 72 hours.

» Staining: Harvest the cells and stain for cell surface GM1 or GM3 using a fluorescently
labeled cholera toxin subunit B or a specific antibody, respectively.

o Flow Cytometry: Quantify the fluorescence of the stained cells using a flow cytometer.

e |C50 Determination: Calculate the IC50 value, which is the concentration of Genz-112638
that causes a 50% reduction in cell surface ganglioside levels.[10]

Clinical Trial Methodologies
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The Phase Il trial was an open-label, single-arm study in 26 adult patients with Gaucher
disease type 1 who had not been on treatment for the previous 12 months.[6] Key inclusion
criteria included splenomegaly with thrombocytopenia and/or anemia.[2] The primary efficacy
endpoint was a composite, requiring improvement in at least two of the following three
parameters after 52 weeks: hemoglobin level, platelet count, and spleen volume.[5]

The ENGAGE trial was a randomized, double-blind, placebo-controlled, multinational study in
40 treatment-naive adult patients with Gaucher disease type 1.[13] Patients were required to
have splenomegaly in addition to thrombocytopenia and/or anemia at entry.[13] Participants
were randomized 1:1 to receive either Genz-112638 (50 or 100 mg twice daily based on
plasma concentrations) or a placebo for 9 months.[13] The primary efficacy endpoint was the
percentage change in spleen volume from baseline to 9 months.[13]

The ENCORE trial was a randomized, open-label, active-controlled, non-inferiority, multicenter
study in 159 adult patients with Gaucher disease type 1 who had been previously treated and
stabilized with ERT for at least 3 years.[3] Patients were randomized 2:1 to either switch to
Genz-112638 or continue on imiglucerase for a 12-month primary analysis period.[19] The
primary endpoint was the percentage of patients who remained stable across a composite of
four clinical parameters: spleen volume, liver volume, hemoglobin concentration, and platelet
count.[3]

Conclusion

The discovery and development of Genz-112638 (eliglustat tartrate) represents a significant
advancement in the treatment of Gaucher disease type 1. Through a well-defined development
program, from targeted preclinical studies to robust Phase Il clinical trials, Genz-112638 has
been established as a safe and effective oral substrate reduction therapy. Its approval provides
a valuable and more convenient alternative to intravenous enzyme replacement therapy for a
broad population of adult patients, marking a successful translation of the substrate reduction
concept into a clinically meaningful therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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